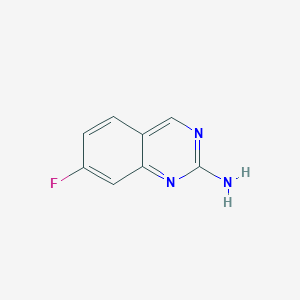

7-氟喹唑啉-2-胺

描述

Synthesis Analysis

The synthesis of 7-Fluoroquinazolin-2-amine involves cyclization, chlorination, and nucleophilic substitution starting from 2-amino-4-fluoro benzoic acid and urea. This process has been optimized to achieve a total yield of 51% (Zhou et al., 2019). Additionally, efficient synthesis methods include copper-catalyzed direct aerobic oxidative amination of sp3 C-H bonds to prepare 2-hetaryl-substituted quinazolinones (Li et al., 2014).

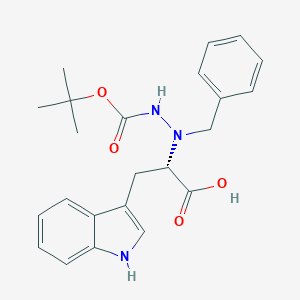

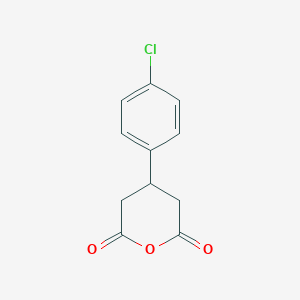

Molecular Structure Analysis

The structure of 7-Fluoroquinazolin-2-amine and its derivatives has been confirmed through various spectroscopic methods, including H NMR and MS spectrum, ensuring the accuracy of the synthesized compounds (Zhou et al., 2019).

Chemical Reactions and Properties

7-Fluoroquinazolin-2-amine serves as a key intermediate in the synthesis of a variety of biologically active compounds. Its chemical reactivity allows for the generation of novel derivatives with potential anticancer properties, as seen in the synthesis of 4-aminoquinoline derivatives exhibiting cytotoxic effects on human breast tumor cell lines (Zhang et al., 2007).

科学研究应用

- Chemistry and Biology

- Application Summary : 7-Fluoroquinazolin-2-amine is a chemical compound with the formula C8H6FN3 and a molecular weight of 163.15 . It is used in the synthesis of various derivatives and has potential applications in chemical research .

- Results or Outcomes : The outcomes of using 7-Fluoroquinazolin-2-amine in research would also depend on the specific context. For example, it has been used in the synthesis of a novel hexahydroquinazolin-2-amine-based fluorescence sensor for Cu2+ ions . This sensor exhibited high selectivity and sensitivity toward Cu2+ ions with a low detection limit of 4 × 10−8 M, a wide pH range (5–11), and a short response time (30 s) .

- Oncology

- Application Summary : 7-Fluoroquinazolin-2-amine has potential applications in oncology, particularly in the development of antifouling materials .

- Methods of Application : The compound could be used in the creation of nanoparticles for targeted drug delivery . These nanoparticles can allow more CD8+ T cells to enter tumors and reduce the number of regulatory T cells (Tregs), thereby strengthening the immune response against tumors .

- Results or Outcomes : The application of these nanoparticles resulted in a 3.2 times increase in the number of CD8+ T cells entering tumors and a 73.7% decrease in the number of Tregs .

- Biosensors

- Application Summary : 7-Fluoroquinazolin-2-amine can be used in the development of biosensors .

- Methods of Application : The compound can be used in the creation of antifouling materials for biosensors . These materials can prevent non-specific adsorption of chemicals onto an electrode, which can impact the sensitivity and accuracy of focused diagnostics and therapies .

- Results or Outcomes : The application of these antifouling materials can lead to significant advancements in the field of biosensors, improving their sensitivity and accuracy .

安全和危害

未来方向

Quinazoline derivatives, including 7-Fluoroquinazolin-2-amine, have shown promising potential in the field of medicinal chemistry due to their diverse biological activities . Future research could focus on the design and synthesis of novel quinazoline-based compounds as potential drugs of anticancer potency against various cancers .

属性

IUPAC Name |

7-fluoroquinazolin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FN3/c9-6-2-1-5-4-11-8(10)12-7(5)3-6/h1-4H,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEJSJPUMRRROQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CN=C(N=C2C=C1F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00440649 | |

| Record name | 7-fluoroquinazolin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00440649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Fluoroquinazolin-2-amine | |

CAS RN |

190274-01-2 | |

| Record name | 7-fluoroquinazolin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00440649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[4-(Trifluoromethoxy)phenoxy]propanehydrazide](/img/structure/B66728.png)

![Cyclohexanecarboxaldehyde, 2-(1-propenyl)-, [1alpha,2beta(E)]-(9CI)](/img/structure/B66740.png)

![1H-Cyclopenta[c]pyridine,octahydro-4,7-dimethyl-,[4R-(4-alpha-,4a-alpha-,7-alpha-,7a-alpha-)]-(9CI)](/img/structure/B66747.png)